molecular formula C9H10N2O B14205623 1,2-Propanedione, 1-phenyl-, 2-hydrazone CAS No. 811860-99-8

1,2-Propanedione, 1-phenyl-, 2-hydrazone

Cat. No.: B14205623
CAS No.: 811860-99-8
M. Wt: 162.19 g/mol
InChI Key: PFRFFNVMYANEHV-UHFFFAOYSA-N
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Description

1,2-Propanedione, 1-phenyl-, 2-hydrazone is an organic compound with the molecular formula C9H10N2O It is a derivative of 1-phenyl-1,2-propanedione, where the carbonyl group at the second position is replaced by a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanedione, 1-phenyl-, 2-hydrazone can be synthesized through the reaction of 1-phenyl-1,2-propanedione with hydrazine. The reaction typically involves mixing the diketone with hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanedione, 1-phenyl-, 2-hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Propanedione, 1-phenyl-, 2-hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanedione, 1-phenyl-, 2-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2-propanedione: The parent compound, which lacks the hydrazone group.

    1-Phenyl-1,2-propanedione 2-oxime: An oxime derivative with different reactivity and applications.

    1-Phenyl-1,2-propanedione 2-hydrazone: A closely related compound with similar properties.

Uniqueness

1,2-Propanedione, 1-phenyl-, 2-hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

811860-99-8

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-hydrazinylidene-1-phenylpropan-1-one

InChI

InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3

InChI Key

PFRFFNVMYANEHV-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C(=O)C1=CC=CC=C1

Origin of Product

United States

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